![molecular formula C24H34Cl2N2O2 B000613 Eprazinona dihidrocloruro CAS No. 10402-53-6](/img/structure/B613.png)
Eprazinona dihidrocloruro
Descripción general
Descripción
Eprazinone dihydrochloride is a chemical compound extensively studied for its chemical and physical properties. It has been analyzed through various scientific methods to understand its synthesis, molecular structure, chemical reactions, and properties.
Synthesis Analysis
The synthesis of Eprazinone dihydrochloride involves complex chemical processes. Although specific synthesis processes are not detailed in the available literature, compounds similar to Eprazinone, such as dihydrooxepine-containing epidithiodiketopiperazine and pyrazines, are synthesized through intricate steps including cycloaddition reactions, cycloisomerization, and sulfenylation (Codelli, Puchlopek, & Reisman, 2012).
Molecular Structure Analysis
The molecular structure of Eprazinone dihydrochloride has been determined through crystallography. It features a monoclinic space group with specific unit cell dimensions and assumes an extended conformation. The piperazine ring, a component of Eprazinone, exhibits a chair conformation, indicating the molecule's complex spatial arrangement (Kim, Song, Yun, & Shin, 1991).
Chemical Reactions and Properties
Eprazinone dihydrochloride undergoes various chemical reactions, leading to the formation of different metabolites through processes such as hydrolysis and dealkylation. These reactions highlight its reactivity and the pathways through which it can be transformed within biological systems or chemical processes (Toffel-Nadolny & Gielsdorf, 1981).
Physical Properties Analysis
The physical properties of Eprazinone dihydrochloride, such as solubility and stability, are critical for its application in various fields. While specific physical properties are not detailed in the available research, studies on related compounds provide insights into how structural variations influence physical characteristics like solubility, thermal stability, and mesomorphic properties (Jaung & Kim, 2000).
Chemical Properties Analysis
The chemical properties of Eprazinone dihydrochloride, including its reactivity with other compounds and its degradation pathways, have been explored. Research indicates that Eprazinone dihydrochloride interacts with various agents, leading to the formation of degradation products. These interactions and the resultant products are crucial for understanding the compound's behavior in different environments (Hiskia et al., 2001).
Aplicaciones Científicas De Investigación
Agente Mucolítico
Eprazinona dihidrocloruro actúa como un agente mucolítico . Los mucolíticos son fármacos que fluidifican la mucosidad, haciéndola menos espesa y pegajosa, y más fácil de expectorar. Esto es particularmente útil en el tratamiento de afecciones donde la mucosidad es un problema, como la bronquitis crónica.
Alivio del Broncoespasmo
This compound se usa para aliviar los broncoespasmos . Los broncoespasmos implican el estrechamiento de los músculos que recubren las vías respiratorias, lo que puede dificultar la respiración. Al aliviar estos espasmos, la this compound puede ayudar a mejorar la respiración en afecciones como el asma y la enfermedad pulmonar obstructiva crónica (EPOC).
Tratamiento de la Bronquitis Aguda
La bronquitis aguda, que es una inflamación de los bronquios en los pulmones, a menudo produce mucha mucosidad. This compound, con sus propiedades mucolíticas, puede ayudar en el tratamiento de esta afección .
Tratamiento de la Bronquitis Crónica
La bronquitis crónica es una afección a largo plazo que se caracteriza por una tos persistente y producción de mucosidad. This compound se puede utilizar para controlar los síntomas de esta afección .
Manejo de la Rinitis
La rinitis es una inflamación de la mucosa nasal, que a menudo se caracteriza por goteo nasal, estornudos y congestión nasal. This compound puede ayudar a controlar los síntomas de esta afección .
Manejo del Asma
El asma es una afección crónica que se caracteriza por inflamación y estrechamiento de las vías respiratorias, lo que dificulta la respiración. This compound puede ayudar a controlar los síntomas del asma al aliviar los broncoespasmos .
Mecanismo De Acción
Target of Action
Eprazinone dihydrochloride is a mucolytic drug that relieves bronchospasms . It has been suggested that it binds to mucine receptors on the respiratory tract .
Mode of Action
It is known to have mucolytic properties and a direct relaxant action on bronchial smooth muscle . It is also suggested to suppress the excitation of the cough center to stop coughing .
Result of Action
Eprazinone dihydrochloride acts to relieve bronchospasms and has mucolytic properties . This suggests that it may help to clear mucus from the respiratory tract and relax the bronchial muscles, thereby improving respiratory function.
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
3-[4-(2-ethoxy-2-phenylethyl)piperazin-1-yl]-2-methyl-1-phenylpropan-1-one;dihydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H32N2O2.2ClH/c1-3-28-23(21-10-6-4-7-11-21)19-26-16-14-25(15-17-26)18-20(2)24(27)22-12-8-5-9-13-22;;/h4-13,20,23H,3,14-19H2,1-2H3;2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BPMQVOKMMQFZGV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(CN1CCN(CC1)CC(C)C(=O)C2=CC=CC=C2)C3=CC=CC=C3.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H34Cl2N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1046631 | |
Record name | Eprazinone dihydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1046631 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
453.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
10402-53-6 | |
Record name | Eprazinone hydrochloride [JAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010402536 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Eprazinone dihydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1046631 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-[4-(β-ethoxyphenethyl)-1-piperazinyl]-2-methylpropiophenone dihydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.781 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | EPRAZINONE HYDROCHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/394X1L8I9Y | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What are the pharmacological effects of Eprazinone dihydrochloride?
A1: Eprazinone dihydrochloride has been shown to possess several beneficial pharmacological properties, including secretolytic (mucus-thinning), bronchospasmolytic (relieving bronchial spasms), and antitussive (cough-suppressing) effects []. Additionally, it has demonstrated pain-relieving effects within the bronchial system []. These effects were confirmed through pulmonary function tests [].
Q2: What is the crystal structure of Eprazinone dihydrochloride?
A2: Eprazinone dihydrochloride crystallizes in the monoclinic system, specifically in the P2(1)/n space group []. Its unit cell dimensions are a=11.381(2) Å, b=28.318(2) Å, c=7.840(1) Å []. Within the crystal structure, the molecule adopts an extended conformation. The piperazine ring exhibits a standard chair conformation, and the four carbon atoms within this ring are arranged in a planar fashion []. Two chloride ions are involved in hydrogen bonding with the two nitrogen atoms of the piperazine ring [].
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.